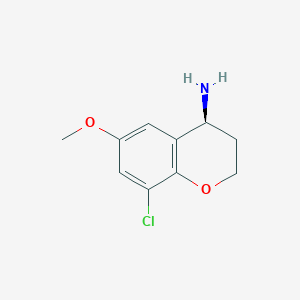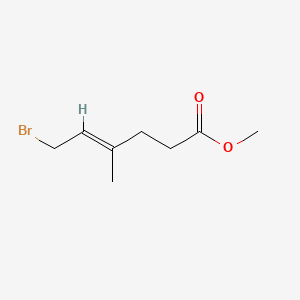
6-Bromo-4-methyl-4-hexenoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-methyl-4-hexenoic acid methyl ester is an organic compound with the molecular formula C8H13BrO2. It is a derivative of hexenoic acid, featuring a bromine atom and a methyl group attached to the hexenoic acid backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-4-hexenoic acid methyl ester typically involves the bromination of 4-methyl-4-hexenoic acid followed by esterification. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures. The resulting brominated acid is then esterified using methanol and a strong acid catalyst like sulfuric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation enhances the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-methyl-4-hexenoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The double bond in the hexenoic acid backbone can be oxidized to form epoxides or diols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as water or ethanol.
Oxidation: Reagents like m-chloroperbenzoic acid (MCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 6-hydroxy-4-methyl-4-hexenoic acid methyl ester, 6-amino-4-methyl-4-hexenoic acid methyl ester, or 6-thio-4-methyl-4-hexenoic acid methyl ester.
Oxidation: Formation of this compound epoxide or this compound diol.
Reduction: Formation of 6-bromo-4-methyl-4-hexenoic acid methyl alcohol.
Applications De Recherche Scientifique
6-Bromo-4-methyl-4-hexenoic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-methyl-4-hexenoic acid methyl ester depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the double bond in the hexenoic acid backbone is targeted by oxidizing agents, leading to the formation of epoxides or diols. The ester group can be reduced to an alcohol through the transfer of hydride ions from reducing agents .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hexenoic Acid Methyl Ester: Lacks the bromine atom, making it less reactive in substitution reactions.
6-Chloro-4-methyl-4-hexenoic Acid Methyl Ester: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
6-Iodo-4-methyl-4-hexenoic Acid Methyl Ester: Contains an iodine atom, which is larger and more reactive than bromine.
Uniqueness
6-Bromo-4-methyl-4-hexenoic acid methyl ester is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in various chemical reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C8H13BrO2 |
|---|---|
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
methyl (E)-6-bromo-4-methylhex-4-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-7(5-6-9)3-4-8(10)11-2/h5H,3-4,6H2,1-2H3/b7-5+ |
Clé InChI |
PIJFWZZQZKZLQP-FNORWQNLSA-N |
SMILES isomérique |
C/C(=C\CBr)/CCC(=O)OC |
SMILES canonique |
CC(=CCBr)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


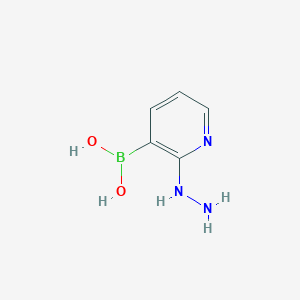

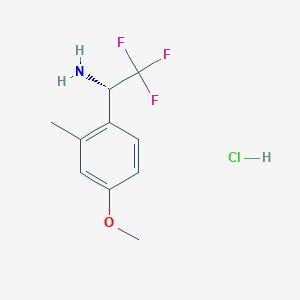
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13025185.png)
![1,6-Dimethyl-3-(3-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025190.png)

![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)
![(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13025214.png)
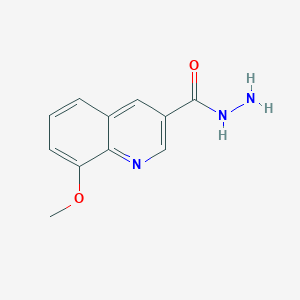
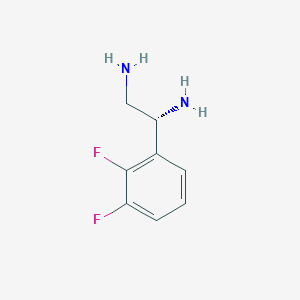
![5-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13025222.png)
![7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B13025228.png)
![1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025229.png)
